molecular formula C19H19N3O2 B5843757 N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No.: B5843757
M. Wt: 321.4 g/mol
InChI Key: OHLNGVVKPWSYJV-UHFFFAOYSA-N
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Description

N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide: is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an oxadiazole ring, which is known for its diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-3-22(19(23)16-11-9-14(2)10-12-16)13-17-20-18(21-24-17)15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLNGVVKPWSYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a nitrile in the presence of an acid catalyst.

    Attachment of the Benzamide Moiety: The oxadiazole intermediate is then reacted with an appropriate benzoyl chloride to form the benzamide structure.

    Ethylation and Methylation:

Industrial Production Methods

In an industrial setting, the production of This compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or oxadiazoles.

Scientific Research Applications

N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways.

Comparison with Similar Compounds

N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide: can be compared with other similar compounds, such as:

    N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-triazol-5-yl)methyl]benzamide: Similar structure but with a triazole ring instead of an oxadiazole ring.

    N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-thiadiazol-5-yl)methyl]benzamide: Contains a thiadiazole ring, which may impart different biological activities.

The uniqueness of This compound lies in its specific oxadiazole ring, which contributes to its distinct chemical and biological properties.

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